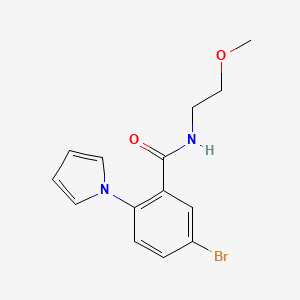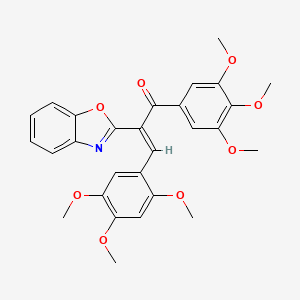
C19H10Br2FNO3S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains multiple functional groups, including bromine, fluorine, hydroxyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves multiple steps, including the formation of the thiopyrano[2,3-d]thiazole ring system and the introduction of the bromine and fluorine substituents. The synthetic route typically starts with the preparation of the core thiopyrano[2,3-d]thiazole structure, followed by the introduction of the bromine and fluorine groups through electrophilic substitution reactions. The final step involves the formation of the lactone ring through intramolecular cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: can be compared with other similar compounds, such as:
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxyphenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: This compound lacks the bromine substituents, which may affect its chemical reactivity and biological activity.
2-Oxo-5β-(4-chlorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: This compound contains a chlorine substituent instead of a fluorine substituent, which may alter its physicochemical properties and interactions with molecular targets.
The uniqueness of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone
Eigenschaften
Molekularformel |
C19H10Br2FNO3S2 |
|---|---|
Molekulargewicht |
543.2 g/mol |
IUPAC-Name |
4,6-dibromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H10Br2FNO3S2/c20-8-5-10-12-13(18(24)26-14(10)11(21)6-8)15(7-1-3-9(22)4-2-7)27-17-16(12)28-19(25)23-17/h1-6,12-13,15H,(H,23,25) |
InChI-Schlüssel |
AQXZZJUYVKUPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C(=CC(=C4)Br)Br)OC3=O)C5=C(S2)NC(=O)S5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155583.png)

![1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12155599.png)

![3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12155618.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12155619.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12155641.png)
![ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155643.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155658.png)
![4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12155659.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12155671.png)
